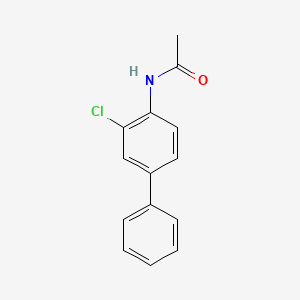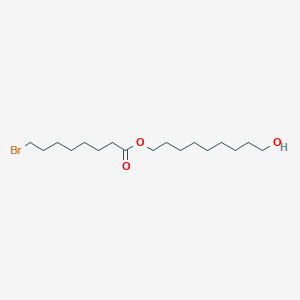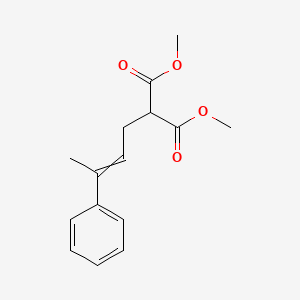
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate is an organic compound with the molecular formula C15H18O4 It is a derivative of propanedioic acid and features a phenyl group attached to a butenyl chain, which is further esterified with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-phenylbut-2-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with a suitable phenylbutenyl halide under basic conditions. One common method is as follows:
Starting Materials: Dimethyl malonate and (E)-1-bromo-3-phenylbut-2-ene.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the dimethyl malonate, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbon of the (E)-1-bromo-3-phenylbut-2-ene, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (3-phenylbut-2-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3-phenylprop-2-enyl)propanedioate
- Dimethyl (1-phenylbut-2-enyl)propanedioate
- Dimethyl (3-pyridin-2-ylprop-2-enyl)propanedioate
Uniqueness
Dimethyl (3-phenylbut-2-en-1-yl)propanedioate is unique due to its specific structural features, such as the phenyl group attached to the butenyl chain and the esterified propanedioic acid. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
654640-19-4 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
dimethyl 2-(3-phenylbut-2-enyl)propanedioate |
InChI |
InChI=1S/C15H18O4/c1-11(12-7-5-4-6-8-12)9-10-13(14(16)18-2)15(17)19-3/h4-9,13H,10H2,1-3H3 |
InChI Key |
JYBCIYXHEMJWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C(=O)OC)C(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
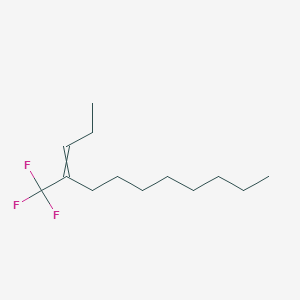
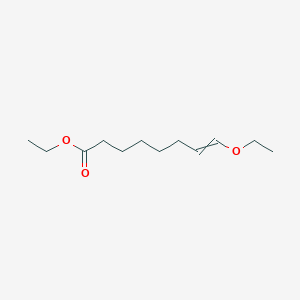
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
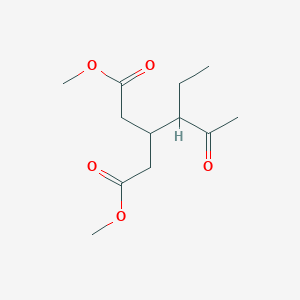
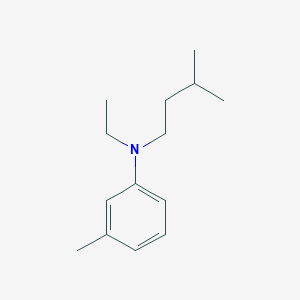
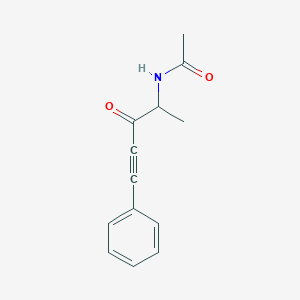
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
